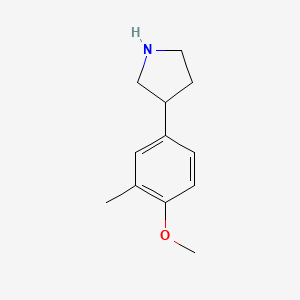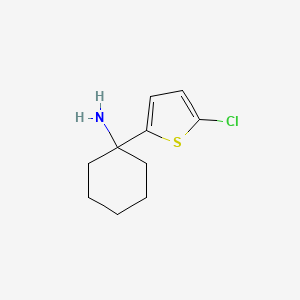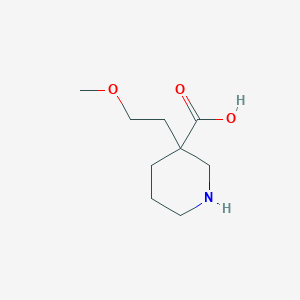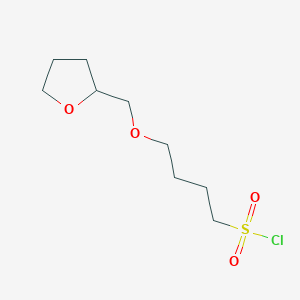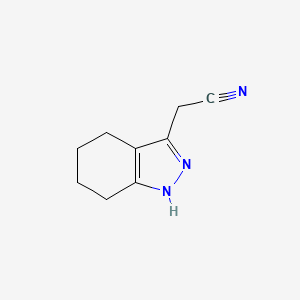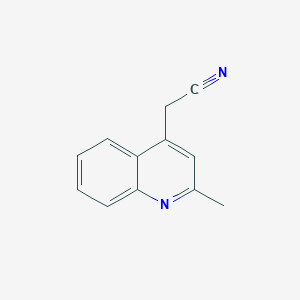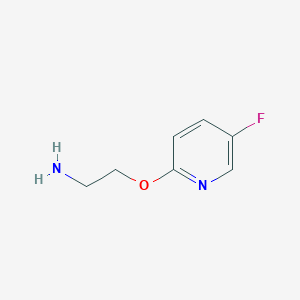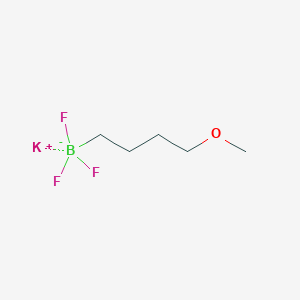
3-(4-Cyanophenyl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyanophenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of a cyanophenyl group attached to a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenyl)-3-hydroxypropanoic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Cyanophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(4-Cyanophenyl)-3-oxopropanoic acid.
Reduction: 3-(4-Aminophenyl)-3-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyanophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Cyanophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Cyanophenyl)propanoic acid
- 3-(4-Hydroxyphenyl)-3-hydroxypropanoic acid
- 3-(4-Methoxyphenyl)-3-hydroxypropanoic acid
Comparison: 3-(4-Cyanophenyl)-3-hydroxypropanoic acid is unique due to the presence of both a cyanophenyl group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, the cyanophenyl group can participate in unique substitution reactions, while the hydroxypropanoic acid moiety can undergo oxidation and reduction reactions that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
3-(4-cyanophenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9NO3/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9,12H,5H2,(H,13,14) |
InChI-Schlüssel |
HMKRAAMHHKRJLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


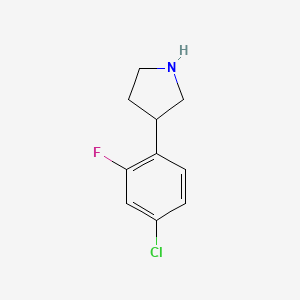
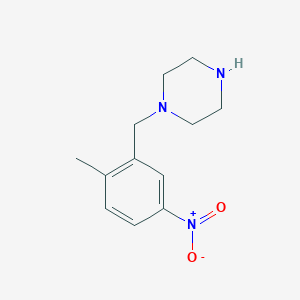
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)

